

CAS number and IUPAC name for 5-(4lodophenyl)furan-2-carbaldehyde

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Compound of Interest

5-(4-lodophenyl)furan-2carbaldehyde

Cat. No.:

B1308673

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Technical Guide: 5-(4-Iodophenyl)furan-2-carbaldehyde

Audience: Researchers, scientists, and drug development professionals.

Core Topic: This document provides a detailed technical overview of **5-(4-lodophenyl)furan-2-carbaldehyde**, including its chemical identifiers, physicochemical properties, a plausible experimental protocol for its synthesis, and a discussion of its potential applications in research and drug development based on related compounds.

Chemical Identity and Properties

While a specific CAS Number for **5-(4-lodophenyl)furan-2-carbaldehyde** is not readily available in major chemical databases, its IUPAC name is well-defined. The properties of this compound can be calculated or inferred from structurally similar analogs, such as the bromo, chloro, and nitro derivatives.[1][2][3]

Table 1: Physicochemical and Identification Data



| Property | Value | Notes |
|-------------------|--|---|
| IUPAC Name | 5-(4-lodophenyl)furan-2- carbaldehyde | - |
| CAS Number | Not available | The 2-iodo isomer is 393109- 04-1.[4] The 4-bromo analog is 20005-42-9.[1][2] |
| Molecular Formula | C11H7lO2 | Calculated |
| Molecular Weight | 298.08 g/mol | Calculated |
| Physical Form | Likely a yellow or off-white solid | Inferred from analogs like 5-(4- nitrophenyl)furfural (yellow solid).[5] |
| InChI Key | Inferred: ZVVLHMWBHVROSN- UHFFFAOYSA-N | Based on structure |
| SMILES | O=Cc1ccc(o1)c2ccc(I)cc2 | Based on structure |

Synthesis and Experimental Protocols

The synthesis of 5-aryl-furan-2-carbaldehydes is well-documented, with palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction being a common and efficient method.[6] This approach allows for the formation of the C-C bond between the furan ring and the phenyl ring.

A plausible and efficient route to synthesize **5-(4-lodophenyl)furan-2-carbaldehyde** is via the Suzuki-Miyaura coupling of a halogenated furan-2-carbaldehyde with an appropriate boronic acid.

This protocol is a generalized procedure based on established methods for similar couplings.[6] Optimization of catalyst, base, solvent, and temperature may be required for this specific substrate combination.

1. Reagents and Materials:



- 5-Bromofuran-2-carbaldehyde
- (4-lodophenyl)boronic acid
- Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
- Base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃)
- Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)
- Nitrogen or Argon gas for inert atmosphere
- Standard glassware for reflux and workup
- Silica gel for column chromatography

2. Procedure:

- To a round-bottom flask, add 5-bromofuran-2-carbaldehyde (1.0 eq), (4-iodophenyl)boronic acid (1.1-1.5 eq), and the chosen base (2.0-3.0 eq).
- Add the palladium catalyst (0.01-0.05 eq).
- Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.
- Add the degassed solvent system via syringe.
- Heat the reaction mixture to reflux (typically 80-110 °C) and stir vigorously. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, cool the mixture to room temperature.
- Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
- Concentrate the solvent under reduced pressure to obtain the crude product.

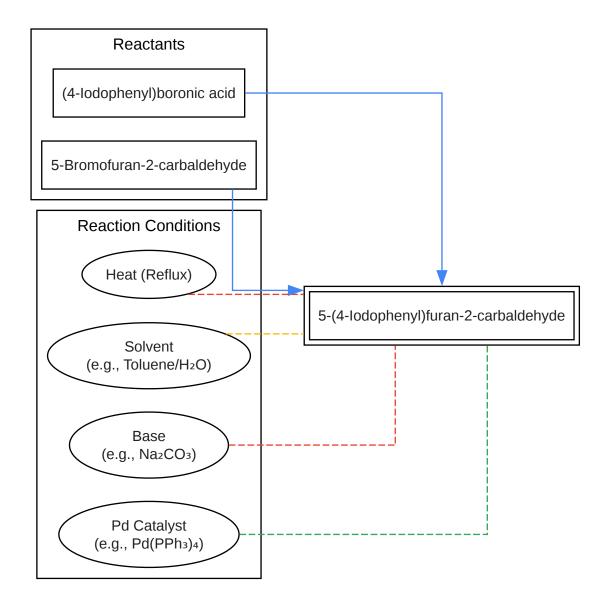
3. Purification:

 Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure 5-(4lodophenyl)furan-2-carbaldehyde.

Synthesis Workflow Visualization

The following diagram illustrates the proposed Suzuki-Miyaura coupling reaction for the synthesis of the target compound.





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Proposed Suzuki-Miyaura coupling for synthesis.

Potential Applications in Drug Discovery and Research

The furan scaffold is a core component in numerous biologically active compounds and approved pharmaceuticals.[6] Derivatives of 5-phenyl-2-furaldehyde have demonstrated a wide range of pharmacological activities, making them attractive starting points for medicinal chemistry programs.



- Antimicrobial Agents: Many furan derivatives exhibit significant antibacterial and antifungal properties.[6] The title compound could be screened for activity against various pathogenic microbes.
- Anticancer Research: Structurally related compounds, such as certain 5-(4-chlorophenyl)furan derivatives, have been investigated for their inhibitory effects on tubulin polymerization, a validated target in cancer therapy.[7] The presence of an iodine atom on the phenyl ring of 5-(4-lodophenyl)furan-2-carbaldehyde offers a site for further chemical modification or could influence its biological activity through halogen bonding.
- Chemical Probe and Intermediate: As a functionalized aldehyde, this compound is a versatile
 intermediate for synthesizing more complex molecules, such as Schiff bases, chalcones, and
 other heterocyclic systems, which can then be evaluated for various biological activities.[8]

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